4-Bromo-1-ethoxy-2-nitrobenzene
Description
Fundamental Principles of Aromatic Substitution Reactions in Nitro-Brominated Systems
Aromatic substitution reactions are fundamental processes for the functionalization of aromatic rings. In nitro-brominated systems, the nature and outcome of these reactions are heavily influenced by the electronic effects of the nitro and bromo substituents.
The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. msu.edusciencemadness.org This deactivation makes the aromatic ring less susceptible to attack by electrophiles. msu.edu When EAS does occur, the nitro group directs incoming electrophiles to the meta position. sciencemadness.orgquora.com
Conversely, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). msu.edunumberanalytics.com This is particularly true when the nitro group is positioned ortho or para to a leaving group, such as a halogen. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.
The bromine atom is also a deactivating group for EAS, albeit weaker than the nitro group. sciencemadness.org However, it is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring. quora.com In reactions like nitrodebromination, the bromine atom itself can be replaced by a nitro group, a process that can be a significant side reaction during the nitration of brominated aromatic compounds. rsc.org The extent of nitrodebromination can be influenced by the reaction conditions, such as the acidity of the medium. rsc.org
The Ethoxy Group as a Chemical Modulator in Aromatic Frameworks
The ethoxy group (-OCH2CH3) is classified as an activating group in the context of electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. numberanalytics.comnumberanalytics.com This activating influence generally leads to faster reaction rates compared to unsubstituted benzene (B151609). numberanalytics.com
Furthermore, the ethoxy group is an ortho, para-director, meaning it directs incoming electrophilic substituents to the positions adjacent and opposite to it on the aromatic ring. This directing effect is a consequence of the resonance stabilization of the carbocation intermediates (sigma complexes) formed during the substitution at these positions.
In addition to its electronic effects, the ethoxy group can also influence the physical properties of the molecule, such as its solubility and crystallinity. The presence of the flexible ethyl chain can impact how the molecule packs in the solid state.
Positioning 4-Bromo-1-ethoxy-2-nitrobenzene within the Context of Advanced Organic Synthesis
This compound is a strategically functionalized aromatic compound that holds significant potential as an intermediate in advanced organic synthesis. Its value lies in the distinct reactivity of its three substituents, which allows for a stepwise and regioselective introduction of further chemical diversity.
The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. mdpi.com The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation. acs.org The ethoxy group, while generally less reactive, can be cleaved under certain conditions to reveal a phenol (B47542) functionality.
This multi-functional nature makes this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, related bromo-nitroaromatic compounds are used in the synthesis of compounds with potential applications as caged calcium compounds and for creating derivatives with anti-tumor properties. mdpi.comacs.org
Overview of Research Methodologies Applied to Bromo-Nitrobenzene Derivatives
The characterization and study of bromo-nitrobenzene derivatives like this compound rely on a suite of well-established research methodologies.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the electronic environment of the protons and carbons in the molecule. acs.orgchegg.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm-1), C-Br bond, C-O ether linkage, and aromatic C-H bonds can be observed. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. acs.org
Crystallographic Techniques:
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This technique has been applied to related bromo-nitrobenzene compounds to understand their solid-state packing and intermolecular interactions. nih.gov
Chromatographic Techniques:
Thin-Layer Chromatography (TLC) and Column Chromatography: These techniques are fundamental for monitoring the progress of reactions and for the purification of the synthesized compounds. acs.org
Below is a table summarizing some of the key properties and data for this compound and a related compound.
| Property | This compound | 4-Bromo-1-nitrobenzene |
| Molecular Formula | C8H8BrNO3 cymitquimica.com | C6H4BrNO2 nih.gov |
| Molecular Weight | 246.06 g/mol nih.gov | 202.01 g/mol nih.gov |
| CAS Number | 383869-51-0 keyorganics.net | 586-78-7 chemspider.com |
| Synonyms | 2-Nitro-4-bromophenetole, 4-bromo-2-nitrophenyl ethyl ether cymitquimica.com | p-Bromonitrobenzene chemspider.com |
A second table provides a glimpse into the spectroscopic data that would be expected for this compound, based on analysis of similar compounds.
| Spectroscopic Data | Expected Characteristics for this compound |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), and distinct signals for the aromatic protons, with coupling patterns indicative of their relative positions. chegg.com |
| ¹³C NMR | Resonances for the two carbons of the ethoxy group and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. |
| IR Spectroscopy | Characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group, along with bands for the C-O-C ether stretch and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, often showing a characteristic isotopic pattern due to the presence of bromine. |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPAGRQTPHRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624345 | |
| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383869-51-0 | |
| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 1 Ethoxy 2 Nitrobenzene
Precursor Identification and Retrosynthetic Analysis Approaches
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 4-Bromo-1-ethoxy-2-nitrobenzene, this process identifies three primary bond disconnections, leading to three main synthetic strategies:
C-O Ether Bond Disconnection: This approach involves the formation of the ether linkage as a key step. The precursors would be a halogen-substituted 4-bromo-2-nitrobenzene (where the halogen is a good leaving group like fluorine or chlorine) and an ethoxide source, typically sodium ethoxide. This strategy falls under nucleophilic aromatic substitution.
C-Br Bond Disconnection: This strategy focuses on introducing the bromine atom onto a pre-existing ethoxy-nitrobenzene scaffold. The precursor is 1-ethoxy-2-nitrobenzene (2-nitrophenetole), which undergoes electrophilic bromination.
C-N Bond Disconnection: In this route, the nitro group is introduced last. The synthesis starts with 4-bromo-1-ethoxybenzene, which is subjected to an electrophilic nitration reaction.
Each of these retrosynthetic pathways points to a direct synthetic route, which is explored in the subsequent sections.
Direct Synthetic Routes to this compound
The synthesis of this compound can be effectively achieved through several direct methods, primarily involving nucleophilic aromatic substitution, electrophilic bromination, or nitration reactions.
Nucleophilic Aromatic Substitution Strategies for Ethoxy Group Introduction
Nucleophilic aromatic substitution (SNAr) is a viable pathway when a suitable precursor bearing a good leaving group is available. The reaction mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. This positioning allows for the stabilization of the negatively charged intermediate (a Meisenheimer complex) through resonance.
In this strategy, a compound like 4-bromo-1-fluoro-2-nitrobenzene or 4-bromo-1-chloro-2-nitrobenzene serves as the substrate. The reaction proceeds by the attack of a nucleophile, sodium ethoxide (NaOEt), on the carbon atom bearing the leaving group (fluorine or chlorine). The subsequent loss of the halide ion yields the final product, this compound. A closely related synthesis is the reaction of 4-Bromo-2-fluoro-1-nitrobenzene with sodium methoxide to produce 4-bromo-2-methoxy-1-nitrobenzene, demonstrating the feasibility of this approach.
Reaction Scheme: 4-bromo-1-fluoro-2-nitrobenzene + NaOCH2CH3 → this compound + NaF
This method is advantageous because the SNAr reaction is typically efficient and regioselective, as the positions of the substituents are pre-defined in the starting material.
Electrophilic Bromination of Nitro-Substituted Phenetoles
This approach begins with 1-ethoxy-2-nitrobenzene (also known as 2-nitrophenetole). In this molecule, the ethoxy group (-OEt) is a strongly activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. The directing effects of the two substituents are concerted in guiding the incoming electrophile.
The ethoxy group directs electrophilic attack to the C4 (para) and C6 (ortho) positions. The nitro group at C2 directs incoming groups to the C4 and C6 positions (meta to itself). Therefore, both groups favor substitution at the C4 position. Given that the ethoxy group is a powerful activator, electrophilic bromination is expected to proceed readily.
The reaction typically employs a brominating agent such as molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS).
Reaction Scheme: 1-ethoxy-2-nitrobenzene + Br₂ (in presence of FeBr₃) → this compound + HBr
This route is a straightforward method provided the precursor, 1-ethoxy-2-nitrobenzene, is accessible.
Nitration Reactions on Bromo-Ethoxyphenyl Substrates
The third major pathway involves the nitration of 4-bromo-1-ethoxybenzene. In this precursor, the ethoxy group is an activating ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. The position of nitration is determined by the interplay of these directing effects.
The strongly activating ethoxy group directs the incoming nitronium ion (NO₂⁺) primarily to the ortho position (C2), as the para position is already occupied by bromine. The bromo group also directs to its ortho position (C2). Because both substituents direct the incoming nitro group to the same position, the nitration is highly regioselective, yielding the desired 2-nitro isomer.
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Reaction Scheme: 4-bromo-1-ethoxybenzene + HNO₃/H₂SO₄ → this compound + H₂O
This method is effective due to the compatible directing effects of the substituents on the starting material.
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and side products. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the nature of catalysts or reagents.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent can profoundly impact the rate and outcome of a synthesis, particularly in nucleophilic aromatic substitution reactions. The solvent's polarity, ability to solvate ions, and boiling point are all crucial factors.
In a study on a related SNAr transetherification reaction of 2,4-dimethoxynitrobenzene with sodium t-butoxide, the solvent was shown to have a dramatic effect on product distribution and yield. Non-polar aromatic solvents like toluene and xylene favored the desired substitution product. In contrast, polar aprotic solvents such as DMF and NMP, or protic solvents like tert-BuOH, resulted in no product formation under the tested conditions. Furthermore, the use of 1,2-dichloroethane (DCE) led to a completely different, undesired product.
These findings suggest that for the SNAr synthesis of this compound, careful selection of a non-polar or moderately polar aprotic solvent could be key to achieving high yields.
| Entry | Solvent | Desired Product Yield (%) | Other Products (%) |
|---|---|---|---|
| 1 | Toluene | 72 | 27 |
| 2 | Benzene (B151609) | 23 | 16 |
| 3 | Xylene | 62 | 18 |
| 4 | 1,4-Dioxane | 0 | 32 |
| 5 | 1,2-Dichloroethane (DCE) | 0 | 100 (of an alternative product) |
| 6 | Tetrahydrofuran (THF) | 0 | 0 |
| 7 | N-Methyl-2-pyrrolidone (NMP) | 0 | 0 |
| 8 | Dimethylformamide (DMF) | 0 | 0 |
| 9 | tert-BuOH | 0 | 0 |
Temperature and Pressure Control in Industrial and Laboratory Syntheses
Precise control over temperature and pressure is critical in both laboratory and industrial settings to ensure optimal reaction rates, minimize the formation of byproducts, and maintain safety, particularly for exothermic reactions like nitration.
In the context of the Williamson ether synthesis, which is a common method for preparing ethers, the reaction is typically conducted at temperatures ranging from 50 to 100°C. In a laboratory setting, this is often achieved by heating the reaction mixture under reflux. The pressure is generally maintained at atmospheric pressure. For industrial-scale synthesis, maintaining a consistent temperature profile within a large reactor is crucial and may involve the use of jacketed vessels with circulating heat-transfer fluids. While the reaction is not typically performed under high pressure, industrial processes might operate under a slight positive pressure of an inert gas to prevent the ingress of atmospheric moisture and oxygen.
Aromatic nitration, an alternative synthetic route, is a highly exothermic process requiring stringent temperature control to prevent over-nitration and the formation of unwanted isomers. In both laboratory and industrial processes, the reaction is often carried out at reduced temperatures. Cooling is typically achieved using ice baths in the lab or circulating brine or other refrigerants in industrial reactors. Failure to control the temperature can lead to runaway reactions, posing a significant safety hazard. The pressure is usually atmospheric, although closed systems are necessary to contain the corrosive and toxic fumes of the nitrating agents.
| Parameter | Laboratory Synthesis (Williamson Ether Synthesis) | Industrial Synthesis (Williamson Ether Synthesis) | Laboratory Synthesis (Aromatic Nitration) | Industrial Synthesis (Aromatic Nitration) |
| Temperature | 50 - 100 °C (Reflux) | 50 - 100 °C (Jacketed Vessel) | 0 - 25 °C (Ice Bath) | 0 - 40 °C (Brine/Refrigerant Circulation) |
| Pressure | Atmospheric | Atmospheric to slight positive (Inert Gas) | Atmospheric (in Fume Hood) | Atmospheric (Closed System) |
| Control Method | Heating mantle, oil bath, reflux condenser | Heat-transfer fluid circulation, process control systems | External cooling (ice/water bath), slow reagent addition | Internal cooling coils, jacketed reactors, automated control |
Catalytic Approaches and Reagent Selection
For the Williamson ether synthesis of this compound from 4-bromo-2-nitrophenol (B183274), the key reagents include a base and an ethylating agent. The base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or strong hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The selection of the ethylating agent is typically an ethyl halide, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), or other reagents like diethyl sulfate ((CH₃CH₂)₂SO₄).
To enhance reaction rates and efficiency, especially in biphasic systems (e.g., an aqueous base and an organic solvent), phase-transfer catalysis (PTC) is often employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide, act as catalysts by transporting the phenoxide anion from the aqueous phase to the organic phase where it can react with the ethylating agent.
| Reagent Type | Specific Examples | Function |
| Starting Material | 4-Bromo-2-nitrophenol | Provides the aromatic backbone and hydroxyl group. |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonates the phenol (B47542) to form the reactive phenoxide ion. |
| Ethylating Agent | Ethyl Iodide (C₂H₅I), Ethyl Bromide (C₂H₅Br), Diethyl Sulfate ((C₂H₅)₂SO₄) | Provides the ethyl group for ether formation. |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB), Tetrabutylphosphonium Bromide | Facilitates the reaction between reactants in different phases. |
| Solvent | Acetonitrile (B52724), N,N-Dimethylformamide (DMF), Acetone | Provides a medium for the reaction to occur. |
If the synthesis proceeds via nitration of 3-bromophenetole, the primary reagent is a nitrating agent. The most common and industrially significant nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Isolation and Purification Techniques for High-Purity this compound
After the synthesis is complete, the crude product is a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. Achieving high purity requires a systematic multi-step purification process.
Initially, the reaction mixture is subjected to a workup procedure. This typically involves quenching the reaction, often with water, followed by extraction. The organic product is extracted from the aqueous phase using a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. The organic layer is then washed sequentially with dilute acidic and/or basic solutions to remove residual reagents. For instance, washing with an alkaline solution, such as aqueous sodium hydroxide, is effective for removing unreacted phenolic precursors and other acidic impurities.
Following extraction and washing, the solvent is removed, often under reduced pressure using a rotary evaporator, to yield the crude solid or oil. Further purification is then achieved through one or more of the following techniques:
Recrystallization : This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out in a pure form, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; suitable solvents for nitroaromatic compounds can include ethanol, methanol, hexane, or mixtures like ethyl acetate/hexane.
Column Chromatography : For more challenging separations, particularly for removing isomeric byproducts or impurities with similar solubility, column chromatography is employed. The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For moderately polar compounds like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Distillation : If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, provided the compound is thermally stable at the required temperatures.
The final purity of the compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Description | Typical Reagents/Materials |
| Extraction | Separation of the product from the aqueous reaction mixture into an organic solvent. | Dichloromethane, Ethyl Acetate, Water, Dilute NaOH/HCl solutions. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Methanol, Hexane, Toluene, Ethyl Acetate. |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Silica Gel, Alumina (Stationary Phase); Hexane, Ethyl Acetate (Mobile Phase). |
Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy of 4-Bromo-1-ethoxy-2-nitrobenzene
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of the molecular skeleton of this compound.
Fourier Transform Infrared (FT-IR) Spectral Analysis and Characteristic Band Assignments
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its specific structural components. By analyzing the spectra of analogous compounds, such as 1-bromo-4-nitrobenzene (B128438) and various ethoxy-substituted benzenes, a detailed assignment of the principal vibrational modes can be inferred. irjet.net
The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are among the most characteristic and intense bands, typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The presence of the ethoxy group will be marked by the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the 2980-2850 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage are expected to produce strong absorptions in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is typically observed in the lower frequency region, generally between 600 and 500 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2980-2850 | Medium |
| NO₂ Asymmetric Stretch | 1530-1500 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| NO₂ Symmetric Stretch | 1350-1330 | Strong |
| C-O-C Asymmetric Stretch | 1270-1230 | Strong |
| C-O-C Symmetric Stretch | 1050-1020 | Strong |
| C-Br Stretch | 600-500 | Medium to Strong |
Note: The expected wavenumber ranges are based on established spectroscopic data for similar functional groups and substituted benzenes.
Raman Spectroscopy Investigations for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching vibration of the nitro group, which is often more intense in the Raman spectrum than in the FT-IR. The aromatic ring breathing modes, typically occurring in the 1000-800 cm⁻¹ region, are also characteristically strong in Raman spectra. The C-Br stretching vibration will also be observable.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2980-2850 | Medium |
| NO₂ Symmetric Stretch | 1350-1330 | Strong |
| Aromatic Ring Breathing | 1000-800 | Strong |
| C-Br Stretch | 600-500 | Strong |
Note: The expected wavenumber ranges and intensities are based on theoretical calculations and experimental data for analogous compounds like 1-bromo-4-nitrobenzene. irjet.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of the hydrogen and carbon atoms within the this compound molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound will display distinct signals for the protons of the ethoxy group and the aromatic ring. The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling with each other. The methyl triplet is expected to appear at approximately 1.4 ppm, while the methylene quartet should be further downfield, around 4.1 ppm, due to the deshielding effect of the adjacent oxygen atom.
The aromatic region will show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded and appear at the lowest field. The proton between the ethoxy and bromo substituents will be at the highest field in the aromatic region. The coupling constants between these protons will provide definitive information about their relative positions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethoxy) | ~1.4 | Triplet | ~7.0 |
| CH₂ (ethoxy) | ~4.1 | Quartet | ~7.0 |
| Aromatic H (position 3) | ~7.1 | Doublet | ~8.5 (ortho) |
| Aromatic H (position 5) | ~7.8 | Doublet of doublets | ~8.5 (ortho), ~2.5 (meta) |
| Aromatic H (position 6) | ~8.1 | Doublet | ~2.5 (meta) |
Note: The expected chemical shifts and coupling constants are estimations based on data from structurally similar compounds, such as 2-bromo-1-ethoxy-4-nitrobenzene. chegg.comchegg.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons of the ethoxy group will appear in the upfield region, with the methyl carbon around 15 ppm and the methylene carbon around 65 ppm. The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbon atom attached to the nitro group (C2) and the carbon attached to the ethoxy group (C1) will be the most deshielded among the aromatic carbons. The carbon attached to the bromine atom (C4) will also show a characteristic chemical shift.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (ethoxy) | ~15 |
| CH₂ (ethoxy) | ~65 |
| Aromatic C3 | ~115 |
| Aromatic C4 (C-Br) | ~118 |
| Aromatic C5 | ~128 |
| Aromatic C6 | ~130 |
| Aromatic C2 (C-NO₂) | ~142 |
| Aromatic C1 (C-O) | ~155 |
Note: The expected chemical shifts are estimations based on established values for substituted benzenes and data from analogous compounds. rsc.org
Two-Dimensional NMR Techniques for Complete Structural Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A COSY spectrum would confirm the coupling between the methyl and methylene protons of the ethoxy group and would also show correlations between the adjacent protons on the aromatic ring.
HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.
HMBC: An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the methylene protons of the ethoxy group and the C1 carbon of the aromatic ring would confirm the ether linkage. Similarly, correlations between the aromatic protons and the surrounding carbons would solidify the assignment of the substitution pattern on the benzene ring.
Through the combined application of these 2D NMR techniques, a complete and unequivocal assignment of the molecular structure of this compound can be achieved.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics and Electronic Transitions
The electronic absorption spectrum of this compound is characterized by the interplay of electronic transitions originating from the benzene ring and the nitro and ethoxy substituents. The absorption of ultraviolet and visible light excites electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like this compound, the most significant of these are the π → π* and n → π* transitions.
The parent chromophore, nitrobenzene (B124822), exhibits a complex UV-Vis spectrum with multiple absorption bands. science-softcon.deresearchgate.netresearchgate.net Typically, a strong absorption band is observed in the 250–280 nm region, which is attributed to a π → π* transition involving charge transfer from the benzene ring to the nitro group. researchgate.net Additionally, a weaker absorption band, corresponding to an n → π* transition localized on the nitro group, is found in the longer wavelength region, around 345-355 nm. science-softcon.deresearchgate.net The presence of substituents on the benzene ring can significantly modify the positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands.
In the case of this compound, the benzene ring is substituted with a nitro group, an ethoxy group, and a bromine atom. The nitro group is a powerful electron-withdrawing group and acts as a primary chromophore. The ethoxy group, with its lone pair of electrons on the oxygen atom, is an electron-donating group (auxochrome) and is expected to cause a bathochromic (red) shift of the π → π* transition due to conjugation with the aromatic system. The bromine atom, a halogen, also acts as an auxochrome, though its effect is generally less pronounced than that of the ethoxy group.
Based on the analysis of related substituted nitrobenzenes, the UV-Vis spectrum of this compound is anticipated to display the characteristic bands of a nitroaromatic compound, with their positions and intensities modulated by the bromo and ethoxy substituents. The interaction between the electron-donating ethoxy group and the electron-withdrawing nitro group, facilitated by the aromatic ring, is likely to result in a significant intramolecular charge transfer character for the main π → π* transition, leading to a notable bathochromic shift compared to nitrobenzene itself.
A comparative analysis with similar molecules, such as 4-bromo-2-nitroanisole, can provide a reasonable estimation of the absorption maxima. The substitution of a methoxy (B1213986) group with an ethoxy group is generally expected to have a minor effect on the electronic absorption spectrum.
Table of Expected UV-Vis Absorption Characteristics for this compound and Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |
| Nitrobenzene | Cyclohexane | ~253 | ~10,000 | π → π | science-softcon.de |
| ~355 | Weak | n → π | science-softcon.de | ||
| p-Nitroanisole | Not Specified | 317 | Not Specified | π → π | researchgate.net |
| o-Nitroanisole | Cyclohexane | 249 | 3388 | π → π | |
| 304 | 2512 | n → π | |||
| 4-Bromonitrobenzene | Not Specified | ~268 | ~13,000 | π → π | sci-hub.se |
| This compound | Not Specified | Estimated ~260-290 | Moderate to High | π → π | Inferred |
| Estimated ~320-360 | Low to Moderate | n → π | Inferred |
Computational and Theoretical Investigations of 4 Bromo 1 Ethoxy 2 Nitrobenzene
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing insights into its geometry, energy, and electronic properties.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-Bromo-1-ethoxy-2-nitrobenzene, DFT would be employed to perform geometry optimization. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.
Conformational analysis is also crucial for a molecule with flexible groups like the ethoxy substituent. By rotating the bonds of the ethoxy group, different conformers (spatial arrangements) can be identified. DFT calculations would be used to determine the relative energies of these conformers, thus identifying the most stable and populated conformations at a given temperature.
Selection of Exchange-Correlation Functionals and Basis Sets for Accuracy
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Exchange-Correlation Functionals: These functionals are mathematical approximations that account for the complex interactions between electrons. Common functionals include B3LYP, which is a hybrid functional known for its balance of accuracy and computational cost. For a molecule like this compound, which contains a halogen and a nitro group, it would be important to select a functional that accurately describes both electron-withdrawing effects and potential non-covalent interactions.
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the spatial distribution of electrons and are generally more accurate, especially for systems with diffuse electrons or polarization effects. The choice of basis set is a compromise between desired accuracy and computational feasibility.
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, various electronic properties and reactivity descriptors can be calculated to understand the chemical behavior of this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Their Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.
HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a greater ability to act as an electron donor.
LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a greater ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive. For instance, in a study of the related compound 1-Bromo-4-Nitrobenzene (B128438), the HOMO-LUMO gap was calculated to understand its charge transfer characteristics.
While specific calculated values for this compound are not present in the surveyed literature, the following table illustrates the type of data that would be generated from such a study.
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | - |
Note: The table above is for illustrative purposes only, as specific published data for this compound is not available.
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the oxygen atoms of the nitro and ethoxy groups.
Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially near the carbon atom attached to the electron-withdrawing nitro group.
Analysis of the MESP surface provides a clear, qualitative picture of the molecule's reactive sites.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which are the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, this analysis would reveal:
The nature of the C-Br, C-N, N-O, and C-O bonds.
The delocalization of electron density from the lone pairs of the oxygen and bromine atoms into the antibonding orbitals of the benzene (B151609) ring.
The intramolecular charge transfer from the ethoxy group to the nitro group, mediated by the aromatic system.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools to predict and interpret the spectroscopic characteristics of molecules. Through methods rooted in quantum mechanics, it is possible to calculate vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, which correspond to experimental data from FT-IR/Raman, NMR, and UV-Vis spectroscopy, respectively.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the vibrational spectra of organic molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when mass-weighted and diagonalized, yields the harmonic vibrational frequencies. wisc.edu These frequencies correspond to the fundamental vibrational modes of the molecule.
For a molecule like this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed vibrational spectrum. researchgate.netamanote.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. To bridge this gap, the computed frequencies are uniformly scaled using established scaling factors. amanote.com
A hypothetical comparison between calculated and experimental vibrational frequencies for this compound would involve assigning the predicted modes to the observed bands in the FT-IR and FT-Raman spectra. Key vibrational modes would include:
C-H stretching vibrations of the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region. core.ac.uk
Asymmetric and symmetric stretching of the NO₂ group , which are strong indicators of the electronic environment of the nitro group.
C-N stretching vibrations.
C-Br stretching vibrations , typically found at lower frequencies.
Ethoxy group vibrations , including C-H stretching and bending modes of the ethyl group, and C-O stretching.
Aromatic C-C stretching and ring breathing modes.
The agreement between scaled theoretical frequencies and experimental data allows for a confident assignment of the spectral bands and a deeper understanding of the molecule's vibrational properties. researchgate.net
Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | Calculated Frequency (B3LYP/6-311++G(d,p)) | Scaled Frequency | Hypothetical Experimental FT-IR | Hypothetical Experimental FT-Raman |
| Aromatic C-H Stretch | 3105 | 3053 | 3055 | 3054 |
| Asymmetric NO₂ Stretch | 1545 | 1519 | 1520 | 1521 |
| Symmetric NO₂ Stretch | 1350 | 1327 | 1328 | 1329 |
| Aromatic C=C Stretch | 1610 | 1582 | 1580 | 1581 |
| C-N Stretch | 850 | 835 | 836 | - |
| C-O Stretch (Ethoxy) | 1250 | 1229 | 1230 | 1231 |
| C-Br Stretch | 680 | 668 | 670 | 669 |
Note: Data in this table is illustrative and based on typical values for similar compounds.
The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a highly reliable approach for calculating the NMR chemical shifts of molecules. imist.mayoutube.com This method computes the isotropic magnetic shielding tensors for each nucleus in the molecule. youtube.com The chemical shifts are then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com
For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with closely spaced signals. The accuracy of the prediction depends on the chosen functional, basis set, and whether solvent effects are included, often through a model like the Polarizable Continuum Model (PCM). researchgate.net Statistical analysis comparing calculated and experimental shifts for a range of organic molecules has shown excellent correlation, often with R² values exceeding 0.99 for ¹³C NMR. researchgate.net
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using GIAO-DFT
| Atom | Hypothetical Predicted Chemical Shift (δ) |
| ¹³C NMR | |
| C1 (C-OEt) | 154.5 |
| C2 (C-NO₂) | 140.2 |
| C3 (C-H) | 120.8 |
| C4 (C-Br) | 118.0 |
| C5 (C-H) | 129.5 |
| C6 (C-H) | 115.3 |
| O-C H₂-CH₃ | 65.1 |
| O-CH₂-C H₃ | 14.7 |
| ¹H NMR | |
| H3 | 7.85 |
| H5 | 7.60 |
| H6 | 7.10 |
| O-CH ₂-CH₃ | 4.15 (quartet) |
| O-CH₂-CH ₃ | 1.45 (triplet) |
Note: Data in this table is illustrative and based on typical values for similar compounds.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. chemrxiv.orgresearchgate.net TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. researchgate.net These energies, along with their corresponding oscillator strengths (which determine the intensity of the transition), can be used to generate a theoretical UV-Vis spectrum. growingscience.com
An analysis of this compound using TD-DFT would reveal the nature of its electronic transitions. By examining the molecular orbitals involved in the most significant excitations, one can characterize them as, for example, π → π* or n → π* transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to the most prominent electronic transitions. growingscience.com For nitroaromatic compounds, transitions involving the nitro group's orbitals are particularly important. The solvent environment can significantly influence the position of absorption maxima (λ_max), an effect that can be modeled using continuum solvent models. researchgate.net
Mechanistic Insights and Reaction Pathway Analysis through Computational Modeling
Beyond spectroscopy, computational modeling provides profound insights into the reactivity of this compound and the mechanisms of its reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, and calculate the activation energies that govern reaction rates.
For instance, studies on substituted nitrobenzenes have used DFT to explore various reaction pathways. acs.org Two key areas of investigation for a molecule like this compound would be:
Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. Computational modeling can be used to study the mechanism of nitro group displacement or displacement of the bromine atom by various nucleophiles. rsc.orgacs.org By calculating the energies of the Meisenheimer complex intermediates and the transition states leading to them, one can predict the regioselectivity and relative rates of reaction. rsc.org
Decomposition Pathways: The thermal stability and decomposition of nitroaromatic compounds are of significant interest. Theoretical studies have investigated the unimolecular decomposition of nitrobenzene (B124822), identifying primary reaction channels such as C-NO₂ bond homolysis. acs.orgresearchgate.net For this compound, computational analysis could compare the energy barriers for the cleavage of the C-N bond versus the C-Br bond, providing insight into its initial decomposition steps under thermal stress. The influence of the ethoxy and bromo substituents on the stability of the molecule and the decomposition mechanism could be quantified. acs.org
These computational approaches provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone, guiding the design of synthetic routes and the prediction of chemical stability.
Crystallographic Analysis and Solid State Structural Features
Single-Crystal X-ray Diffraction Studies of 4-Bromo-1-ethoxy-2-nitrobenzene
No published single-crystal X-ray diffraction data is available.
Detailed Analysis of Molecular Conformation and Planarity in the Crystal Lattice
Without experimental data, a detailed analysis of bond lengths, bond angles, and dihedral angles that define the molecular conformation and the planarity of the benzene (B151609) ring and its substituents is not possible.
Intermolecular Interactions Governing Crystal Packing
An analysis of the specific intermolecular forces, which are crucial for understanding the solid-state architecture, cannot be performed. This includes:
Polymorphism and Solid-State Conformational Polymorphs
The existence of polymorphs—different crystal structures of the same compound—can only be investigated through extensive experimental screening and crystallographic analysis. No such studies have been reported for this compound.
Further research, including the synthesis and successful crystallization of this compound followed by single-crystal X-ray diffraction analysis, would be required to provide the data necessary to construct the requested detailed article.
Chemical Transformations and Derivatization Reactions of 4 Bromo 1 Ethoxy 2 Nitrobenzene
Reactivity of the Aromatic Bromine Atom
The carbon-bromine bond on the aromatic ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)
The bromine atom of 4-bromo-1-ethoxy-2-nitrobenzene serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks. While specific examples for this exact substrate are not extensively documented in dedicated studies, its reactivity can be confidently inferred from reactions performed on closely related analogues, such as 1-bromo-4-nitrobenzene (B128438). The presence of the ortho-nitro group activates the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a C-C bond. sigmaaldrich.comnih.gov The Suzuki-Miyaura coupling of this compound with an arylboronic acid, for instance, would be expected to yield a substituted biphenyl (B1667301) derivative. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to afford the product. nih.gov For the closely related 1-bromo-4-nitrobenzene, Suzuki-Miyaura coupling with phenylboronic acid is a well-established transformation, demonstrating the feasibility of this reaction. researchgate.net
Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). masterorganicchemistry.com This method is known for its tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane, such as tributyl(vinyl)tin, catalyzed by a palladium complex, would result in the substitution of the bromine atom with the vinyl group. The general catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. masterorganicchemistry.com
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. chemicalbook.com For example, the reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. Studies on the Heck reaction of 1-bromo-4-nitrobenzene with styrene show high conversion rates, indicating that the C-Br bond is sufficiently reactive for this transformation. nih.gov
The table below summarizes the expected products from these cross-coupling reactions.
| Reaction Name | Coupling Partner | Expected Product Structure |
| Suzuki-Miyaura | Phenylboronic Acid | 2-ethoxy-2'-nitro-1,1'-biphenyl |
| Stille | Tributyl(vinyl)tin | 1-ethoxy-2-nitro-4-vinylbenzene |
| Heck | Styrene | (E)-1-ethoxy-2-nitro-4-styrylbenzene |
Lithiation and Grignard Reactions
The direct formation of an organolithium or Grignard reagent from this compound via metal-halogen exchange or insertion of magnesium is generally not a viable synthetic route. Both Grignard reagents and organolithium compounds are powerful nucleophiles and strong bases that are known to react readily with nitro groups. This incompatibility would lead to a complex mixture of products resulting from the attack on the nitro group rather than the desired organometallic reagent. Therefore, transformations requiring a nucleophilic carbon at the C4 position typically necessitate a different synthetic strategy, such as the prior reduction of the nitro group to a less reactive functionality.
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amine.
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to a primary amine is one of the most important transformations of this compound. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reagents can accomplish this transformation while leaving the bromine atom and ethoxy group intact.
A documented method for this specific reduction involves the use of iron powder in a refluxing mixture of ethanol, water, and acetic acid. This procedure has been shown to convert this compound into 4-bromo-2-ethoxyaniline (B1339383) in high yield.
The table below details a specific experimental protocol for this reduction.
| Reagent | Solvent | Temperature | Time | Yield | Product |
| Fe powder | EtOH/H₂O/AcOH | Reflux | 1 h | 96% | 4-bromo-2-ethoxyaniline |
Other common methods for the chemoselective reduction of aromatic nitro groups in the presence of halogens include catalytic hydrogenation with specific catalysts or the use of metal/acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or zinc (Zn) in acetic acid.
Selective Reductions and Derivatizations of the Nitro Group
Beyond full reduction to an amine, the nitro group can, in principle, be partially reduced to intermediate oxidation states such as nitroso or hydroxylamine. While specific literature for these partial reductions on this compound is scarce, general methods are well-established for other nitroarenes. For example, controlled reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride is often used to produce N-arylhydroxylamines. These intermediates can be valuable for synthesizing other nitrogen-containing heterocycles. However, achieving high selectivity can be challenging, and reaction conditions must be carefully controlled to prevent over-reduction to the amine.
Reactivity of the Ethoxy Group
The ethoxy group, an ether linkage to the aromatic ring, is generally stable under many reaction conditions, including the palladium-catalyzed and nitro-reduction reactions described above. However, under strongly acidic conditions, the ether bond can be cleaved.
The cleavage of aryl alkyl ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a standard method to produce a phenol (B47542) and an alkyl halide. libretexts.org In this case, protonation of the ether oxygen would be the first step, making it a better leaving group. The halide anion would then attack the ethyl group via an SN2 mechanism, as nucleophilic attack on an sp²-hybridized aromatic carbon is disfavored. libretexts.org This reaction would convert this compound into 4-bromo-2-nitrophenol (B183274) and ethyl iodide or ethyl bromide. This transformation provides a route to the corresponding phenol, which can then be used in further synthetic applications.
Cleavage and Exchange Reactions of the Ether Linkage
The ether linkage in this compound, like in other aryl alkyl ethers, is a key site for chemical modification. The cleavage of this C-O bond, specifically the O-dealkylation, is a common transformation.
The cleavage of aryl alkyl ethers typically proceeds via nucleophilic substitution at the alkyl carbon. wikipedia.org Due to the stability of the aromatic ring, the aryl C-O bond is significantly stronger than the alkyl C-O bond. Consequently, reactions with nucleophilic reagents lead to the breaking of the bond between the oxygen and the ethyl group, rather than the bond between the oxygen and the aromatic ring. youtube.com
Strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are effective reagents for this transformation. wikipedia.org The reaction mechanism involves the initial protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol (4-bromo-2-nitrophenol). Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the ethyl group in an S_N2 reaction. This results in the formation of 4-bromo-2-nitrophenol and the corresponding ethyl halide. wikipedia.orgyoutube.com Due to the primary nature of the ethyl group, the S_N1 pathway is not favored.
Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers and often allow for milder reaction conditions compared to strong protic acids. The reaction with BBr₃ proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by the nucleophilic attack of a bromide ion.
The expected products from the cleavage of the ether linkage in this compound are summarized in the table below.
| Reagent | Expected Products | Reaction Type |
| Hydroiodic acid (HI) | 4-Bromo-2-nitrophenol and Ethyl iodide | S_N2 |
| Hydrobromic acid (HBr) | 4-Bromo-2-nitrophenol and Ethyl bromide | S_N2 |
| Boron tribromide (BBr₃) | 4-Bromo-2-nitrophenol and Ethyl bromide (after workup) | Lewis acid-mediated cleavage |
Functionalization of the Alkyl Chain
Direct functionalization of the ethyl chain of the ethoxy group in this compound without cleaving the ether linkage is less commonly documented. However, based on the general reactivity of similar chemical structures, several potential transformations can be considered.
The carbon atom of the ethyl group attached to the oxygen (the α-carbon) and the terminal methyl carbon (the β-carbon) exhibit different reactivities. The α-position is analogous to a benzylic position, which is known to be susceptible to certain oxidative and radical reactions.
One potential reaction is free-radical halogenation at the α-position. Alkylbenzenes are known to undergo halogenation at the benzylic position under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator). rutgers.edu By analogy, the α-carbon of the ethoxy group could potentially be brominated to yield 4-bromo-1-(1-bromoethoxy)-2-nitrobenzene.
Oxidative reactions could also lead to functionalization. While strong oxidation would likely cleave the ether, milder, more selective methods could potentially introduce functionality. For instance, enzymatic systems like cytochrome P450 have been shown to catalyze the hydroxylation of ethyl groups on substituted benzenes. uq.edu.au Such a reaction would yield 4-bromo-1-(2-hydroxyethoxy)-2-nitrobenzene or 4-bromo-1-(1-hydroxyethoxy)-2-nitrobenzene.
The table below outlines some potential, though not specifically documented for this compound, functionalization reactions of the alkyl chain.
| Reaction Type | Potential Reagent(s) | Potential Product(s) |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 4-Bromo-1-(1-bromoethoxy)-2-nitrobenzene |
| Oxidation (Hydroxylation) | Selective oxidizing agents or enzymatic systems | 4-Bromo-1-(1-hydroxyethoxy)-2-nitrobenzene or 4-Bromo-1-(2-hydroxyethoxy)-2-nitrobenzene |
It is important to note that the electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, including the ethoxy group, and may affect the feasibility and outcome of these potential reactions.
Applications of 4 Bromo 1 Ethoxy 2 Nitrobenzene As a Synthetic Intermediate
Role in the Synthesis of Substituted Aryl Ethers
The structure of 4-Bromo-1-ethoxy-2-nitrobenzene is well-suited for participation in nucleophilic aromatic substitution (SNAr) reactions to form substituted diaryl ethers. In this type of reaction, a nucleophile displaces a leaving group (in this case, the bromide ion) on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the nitro group (-NO₂) is positioned para to the bromine atom. This arrangement is optimal for activating the ring toward nucleophilic attack. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy of the reaction. wikipedia.orglibretexts.org The general mechanism involves the attack of a nucleophile, such as a phenoxide, on the carbon atom bearing the bromine, followed by the departure of the bromide leaving group to restore the aromaticity of the ring. wikipedia.org
While specific research detailing the use of this compound in the synthesis of aryl ethers is not extensively documented in available literature, the principles of SNAr reactions on analogous compounds are well-established. For example, aryl halides with para-nitro substituents are known to react with nucleophiles under relatively mild conditions. libretexts.org This suggests that this compound could react with various substituted phenols (in the form of their phenoxide salts) to yield a range of complex diaryl ether structures, which are prevalent in pharmaceuticals and material science.
Table 1: Potential Nucleophilic Aromatic Substitution Reaction
| Reactant 1 | Reactant 2 (Nucleophile) | Potential Product | Reaction Type |
|---|---|---|---|
| This compound | Substituted Phenoxide (Ar-O⁻) | 1-Ethoxy-4-(aryloxy)-2-nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) |
Building Block for Nitrogen-Containing Heterocyclic Compounds
A key transformation of nitroarenes in organic synthesis is their reduction to the corresponding anilines. This conversion opens up a vast array of synthetic possibilities, particularly for the construction of nitrogen-containing heterocyclic compounds like quinolines, indoles, and benzodiazepines.
The nitro group of this compound can be reduced to an amino group (-NH₂) using standard chemical methods, such as catalytic hydrogenation or treatment with metals like iron, tin, or zinc in acidic media. The reduction of the related isomer, 4-Bromo-2-ethoxy-1-nitrobenzene, to its corresponding aniline (B41778) using iron powder has been documented, demonstrating the feasibility of this transformation within this class of compounds. The resulting, yet undocumented, 5-bromo-2-ethoxyaniline (B1281374) would be a versatile intermediate. This aniline derivative would contain three distinct functional groups: an amine, an ether, and a bromine atom, which could be selectively manipulated in subsequent synthetic steps to build complex heterocyclic frameworks. For instance, the amine could be condensed with dicarbonyl compounds or used in cyclization reactions, while the bromine atom remains available for later cross-coupling reactions.
Precursor in the Development of Functional Organic Materials
The synthesis of functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals, often relies on the construction of extended π-conjugated systems. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, creating carbon-carbon bonds between aryl halides and arylboronic acids. wikipedia.orglibretexts.org
This compound is an ideal candidate for use in Suzuki-Miyaura coupling reactions due to its aryl bromide functionality. The general mechanism involves the palladium-catalyzed reaction between the aryl bromide and an organoboron species in the presence of a base. organic-chemistry.org Kinetic studies on similar molecules, such as 4-bromonitrobenzene, have shown that the presence of an electron-withdrawing nitro group can facilitate the coupling reaction. researchgate.net By coupling this compound with various arylboronic acids or esters, a diverse library of substituted biaryl compounds can be synthesized. These biaryl structures form the core of many functional organic materials, and the ethoxy and nitro groups can be used to tune the electronic and physical properties of the final material.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Boron Reagent | Phenylboronic acid | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃) or SPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄, or NaOEt | Activates the boron reagent |
| Solvent | Toluene, Dioxane, Water/Organic mix | Reaction Medium |
This table represents typical conditions for a Suzuki-Miyaura reaction; specific conditions for this compound would require experimental optimization.
Utilization in the Preparation of Advanced Caged Compounds
"Caged" compounds are molecules whose biological activity is temporarily blocked by a photolabile protecting group. The activity can be unleashed at a specific time and location by exposing the compound to light. The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups for this purpose.
This compound contains the core 2-nitrophenyl structure necessary for creating such caged compounds. Although research has not specifically reported the use of this exact molecule, the synthesis of a new generation of caged calcium compounds has been achieved using a closely related 4-nitrobromobenzene derivative. acs.org In that work, the 2-nitrobenzyl unit serves as the photo-trigger. The bromine atom on the aromatic ring acts as a synthetic handle, allowing for the attachment of moieties that can tune the compound's properties, such as its two-photon absorption cross-section, via Suzuki-Miyaura coupling. acs.org This allows the release of the caged species (e.g., Ca²⁺) to be triggered by near-IR light, which offers deeper tissue penetration and reduced photodamage in biological systems. acs.org Given its structural features, this compound represents a promising, though as yet undocumented, starting point for the synthesis of novel caged compounds, where the bromine could be similarly functionalized to develop advanced photo-activatable probes and therapeutic agents.
Future Research Perspectives and Emerging Directions
Development of More Sustainable and Greener Synthetic Protocols
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong mineral acids, leading to significant environmental concerns. nih.gov Future research will undoubtedly focus on developing more sustainable and greener synthetic protocols for 4-Bromo-1-ethoxy-2-nitrobenzene.
Key areas of exploration include:
Solid Acid Catalysts: The use of solid acid catalysts, such as silica-loaded cesium phosphomolybdate or phosphotungstate, offers a promising alternative to conventional liquid acids. isuct.ru These catalysts are often reusable, reduce corrosive waste, and can lead to higher yields and selectivity, eliminating the formation of polynitro byproducts. isuct.runih.gov
Flow Chemistry: Continuous flow chemistry presents a safer and more efficient method for nitration reactions. acs.orgacs.org The small reaction volumes and precise control over reaction parameters in microreactors enhance safety, especially for exothermic nitration processes, and can lead to higher conversion rates and improved selectivity. acs.orgresearchgate.netacs.org This technology also allows for easier scale-up and automation. acs.org
Alternative Nitrating Agents: Research into alternative nitrating agents, such as dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane, is gaining traction. youtube.com This method is characterized by high yields, mild reaction conditions, and minimal waste. Another green approach involves the use of metal-organic frameworks (MOFs) to capture and convert nitrogen dioxide into valuable nitro compounds. researchgate.net
Photocatalytic Methods: Visible-light-driven photocatalysis, using agents like eosin (B541160) Y, offers a highly selective and efficient method for the reduction of nitro groups. rsc.org This approach is particularly valuable for its chemoselectivity, allowing the reduction of the nitro group in the presence of other reducible functionalities. rsc.org
The following table summarizes potential greener synthetic approaches for this compound:
| Synthetic Approach | Advantages | Key Research Focus |
| Solid Acid Catalysis | Reusable catalysts, reduced waste, high selectivity. isuct.runih.gov | Development of novel, highly active, and stable solid acid catalysts. |
| Flow Chemistry | Enhanced safety, precise control, easy scale-up. acs.orgresearchgate.netacs.org | Optimization of reactor design and reaction conditions for continuous production. |
| Alternative Nitrating Agents | Milder conditions, reduced acid waste, high yields. youtube.comresearchgate.net | Exploration of new nitrating systems and their applicability to substituted benzenes. |
| Photocatalysis | High chemoselectivity, use of visible light, mild conditions. rsc.org | Design of efficient and recyclable photocatalysts for nitro group transformations. |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and safety. The application of Process Analytical Technology (PAT) is becoming increasingly important in chemical research and manufacturing. mt.comcontinuaps.comgoogle.tgresearchgate.net Future research on this compound will likely involve the extensive use of advanced in-situ spectroscopic techniques to monitor reactions in real-time.
Promising techniques include:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR and other in-situ FTIR technologies enable the real-time tracking of reactants, intermediates, and products throughout a chemical reaction. rsc.orgrsc.orgarxiv.org This provides invaluable data on reaction kinetics, pathways, and the influence of various parameters, which is particularly important for managing potentially hazardous reactions like nitration. rsc.orgrsc.org
In-situ Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time reaction monitoring, especially for reactions in aqueous media. researchgate.net It can be used to study the disappearance of starting materials and the formation of products by tracking characteristic vibrational frequencies, such as the nitro stretching frequency. researchgate.netresearchgate.netacs.orgyoutube.com
In-situ UV-Vis-NIR Spectroscopy: This technique can track changes in the electronic structure of molecules during a reaction, providing insights into reaction mechanisms and kinetics. acs.org
The integration of these in-situ techniques will allow for a more comprehensive understanding of the synthesis and derivatization of this compound, leading to more efficient and safer processes. youtube.comfrontiersin.org
Exploration of Novel Catalytic Systems for Derivatization
The functional groups on this compound offer multiple sites for derivatization. Future research will focus on exploring novel catalytic systems to selectively functionalize this molecule, opening up avenues for the synthesis of a wide range of new compounds.
Key areas of development include:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. researchgate.netacs.orgnanoge.orgunpatti.ac.id These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryls, styrenes, and arylamines. researchgate.netacs.orgnanoge.orgunpatti.ac.id
Copper-Catalyzed Reactions: Copper-based catalysts are also effective for C-C and C-N bond formation and are often more economical than palladium catalysts. researchgate.netnih.gov Polystyrene-supported copper complexes have shown promise as reusable heterogeneous catalysts for reactions like the Sonogashira coupling and N-arylation. researchgate.net
Photocatalytic C-N Cross-Coupling: Visible-light-driven photocatalysis using conjugated polymer networks has been shown to be effective for C-N cross-coupling reactions of bromo-nitroaromatics. researchgate.net This green chemistry approach offers a promising route for the synthesis of N-aryl compounds from this compound.
Reductive C-N Coupling: Main-group catalysis, using phosphorus-based catalysts, has emerged as a transition-metal-free method for the intermolecular reductive C-N coupling of nitroarenes with boronic acids. nih.govorganic-chemistry.org This provides a complementary approach to traditional metal-catalyzed methods. nih.govorganic-chemistry.org
The following table highlights some of the novel catalytic systems that could be applied to this compound:
| Catalytic System | Reaction Type | Potential Products |
| Palladium Complexes | Suzuki, Heck, Buchwald-Hartwig | Biaryls, styrenes, arylamines |
| Copper Complexes | Sonogashira, N-arylation | Alkynylarenes, N-aryl compounds |
| Photocatalysts | C-N Cross-Coupling | N-aryl amines and heterocycles |
| Phosphorus Catalysts | Reductive C-N Coupling | Arylamines |
Predictive Modeling for Structure-Reactivity Relationships
The ability to predict the reactivity of a molecule based on its structure is a major goal in modern chemistry. Future research will increasingly leverage computational tools and machine learning to build predictive models for the reactivity of this compound and its derivatives.
Key approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to find relationships between the chemical structures of compounds and their properties. researchgate.netresearchgate.netacs.orgrsc.orgrsc.orgacs.orgresearchgate.net For nitroaromatic compounds, QSAR has been successfully applied to predict toxicity and other biological activities. acs.orgrsc.orgacs.org These models can be extended to predict the reactivity of this compound in various chemical transformations.
Machine Learning Models: Machine learning algorithms are being developed to predict the outcomes of chemical reactions with high accuracy. researchgate.netarxiv.orgacs.orgrsc.orgrsc.org These models can learn from large datasets of known reactions to predict the most likely products of a new reaction, which can significantly accelerate the discovery of new synthetic routes and derivatives of this compound. researchgate.netarxiv.orgacs.orgrsc.orgrsc.org
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to calculate molecular properties and model reaction pathways. nanoge.orgunpatti.ac.id This information can be used to understand the factors that govern the reactivity of this compound and to design new reactions. youtube.comnanoge.orgunpatti.ac.id
Design and Synthesis of Complex Architectures Incorporating the this compound Moiety
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science.
Future research in this area will likely focus on:
Synthesis of Heterocyclic Compounds: The ortho-nitroaniline moiety, which can be readily obtained from this compound via reduction of the nitro group, is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles. nih.govresearchgate.netchemicalbook.com These include phenothiazines and phenoxazines, which are known for their biological activities. acs.orgnih.govuobaghdad.edu.iqresearchgate.net
Development of Functional Dyes and Pigments: Nitroaromatic compounds are important intermediates in the synthesis of dyes and pigments. researchgate.netepa.govnih.govresearchgate.net The specific substituents on this compound could be exploited to create novel colorants with tailored properties. researchgate.net
Functional Materials: The incorporation of the this compound moiety into larger conjugated systems could lead to the development of new functional materials with interesting electronic and optical properties. researchgate.net For example, nitroaryl-functionalized carbon nanotubes have been investigated as potential nanoenergetic materials. researchgate.net
The exploration of these complex architectures will expand the utility of this compound beyond its current role as a simple intermediate and open up new possibilities for its application in advanced materials and bioactive compounds.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR identifies ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons (splitting patterns reflect substituent positions). ¹³C NMR confirms nitro (C-NO₂ ~148 ppm) and bromine (C-Br ~120 ppm) .
- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Heavy atoms (Br, O, N) enhance diffraction contrast, enabling precise bond-length/angle measurements .
- IR Spectroscopy : Nitro group asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .
How does the bromine substituent influence reactivity in palladium-catalyzed cross-coupling reactions?
Advanced Research Focus
The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Challenges arise from steric hindrance due to the adjacent ethoxy and nitro groups:
- Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates and prevent premature catalyst deactivation .
- Optimize solvent polarity (e.g., DMF or toluene) and base (e.g., Cs₂CO₃) to enhance reaction efficiency.
- Monitor competing pathways (e.g., nitro-group reduction) via LC-MS .
What decomposition pathways occur under thermal or photolytic conditions?
Advanced Research Focus
Stability studies under accelerated conditions (e.g., 40–60°C, UV exposure) reveal:
- Thermal degradation : Nitro group reduction to amine or formation of brominated byproducts (e.g., 1-ethoxy-2-nitrobenzene via debromination).
- Photolysis : Radical intermediates may lead to ethoxy cleavage or ring-opening products.
- Mitigation : Store at –20°C in amber vials to minimize freeze-thaw cycles and light exposure . Characterize degradation products via GC-MS or high-resolution MS.
How can computational models predict electronic effects of substituents?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) predict:
- HOMO-LUMO gaps : Nitro groups lower LUMO energy, enhancing electrophilic reactivity.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
- Regioselectivity : Meta-directing effects of nitro vs. ortho/para-directing ethoxy can be modeled using REAXYS reaction databases . Validate predictions with Hammett σ constants.
What strategies ensure regioselectivity in further functionalization?
Advanced Research Focus
Competing directing effects require strategic protection/deprotection:
- Protecting ethoxy : Convert to a bulkier group (e.g., TBS ether) to suppress its directing influence during nitration or bromination.
- Directed ortho-metalation : Use lithium bases to selectively deprotonate positions adjacent to nitro groups .
- Microwave-assisted synthesis : Enhances kinetic control for regioselective reactions .
How does solvent polarity affect solubility and reaction outcomes?
Q. Basic Research Focus
- Solubility : Polar aprotic solvents (DMF, DMSO) dissolve this compound better than non-polar solvents (hexane).
- Reactivity : High polarity stabilizes charged intermediates in SNAr reactions. Solvent screening via Hansen solubility parameters optimizes recrystallization .
What analytical techniques quantify trace impurities in synthesized batches?
Q. Basic Research Focus
- HPLC-DAD/UV : Detect nitro-byproducts (e.g., dinitro derivatives) with C18 columns and acetonitrile/water mobile phases.
- ICP-MS : Quantify residual bromine or heavy metals from catalysts.
- NMR spiking : Identify unknown impurities by adding authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
